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Abstract
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1)

inhibitor with preferential selectivity for the PDE1B isoform.[1][2] Preclinical studies have

demonstrated its potential as a therapeutic agent for schizophrenia, addressing positive,

negative, and cognitive symptoms.[1][3] This document provides a comprehensive overview of

the publicly available preclinical pharmacology of DSR-141562, including its mechanism of

action, in vitro and in vivo data, and a summary of the experimental methodologies employed in

its initial characterization.

Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling

by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP).[4] The PDE1 family is unique in that it is activated by

calcium and calmodulin. PDE1B, a member of this family, is predominantly expressed in the

brain and is believed to play a crucial role in modulating dopaminergic and glutamatergic signal

transduction.[1] Inhibition of PDE1B is therefore a promising therapeutic strategy for

neurological and psychiatric disorders. DSR-141562, identified as 3-methyl-7-(tetrahydro-2H-

pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][4]triazin-4(3H)-

one, emerged from a drug discovery program as a potent and selective PDE1B inhibitor.[1]
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Mechanism of Action
DSR-141562 exerts its pharmacological effects by inhibiting the PDE1B enzyme. This inhibition

leads to an increase in the intracellular levels of cGMP.[1] Elevated cGMP levels are known to

influence various downstream signaling pathways, including those involved in neuronal function

and plasticity. In the context of schizophrenia, the modulation of dopaminergic and

glutamatergic signaling through PDE1B inhibition is thought to underlie the therapeutic effects

of DSR-141562 on positive, negative, and cognitive symptoms.[1]
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Caption: Mechanism of action of DSR-141562.

In Vitro Pharmacology
DSR-141562 has demonstrated preferential selectivity for the PDE1B isoform over other PDE1

family members and high selectivity for the PDE1 family over other PDE families and a panel of

65 other biological targets.[1]
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Parameter Value Target Notes

IC50 43.9 nM PDE1B

Data from a

secondary source

citing the primary

publication.

Selectivity High PDE1 Family

High selectivity over

other PDE families

and 65 other tested

biologic targets.[1]

Preferential PDE1B

Preferential selectivity

for the brain-

expressed PDE1B

over other PDE1

family members.[1]

Table 1: In Vitro Activity of DSR-141562

Experimental Protocols
Enzyme Inhibition Assay (General Protocol): Detailed protocols for the specific assays used

for DSR-141562 are not publicly available. Generally, such assays involve incubating the

recombinant human PDE1B enzyme with its substrate (cGMP) in the presence of varying

concentrations of the inhibitor. The amount of hydrolyzed substrate is then quantified,

typically using radiometric or fluorescence-based methods, to determine the IC50 value.

Selectivity Screening: To assess selectivity, DSR-141562 would have been tested against a

panel of other recombinant human PDE enzymes (PDE1A, PDE1C, and other PDE families)

and a broad panel of receptors, ion channels, and enzymes to rule out off-target effects.

In Vivo Pharmacology
The in vivo effects of DSR-141562 have been evaluated in various animal models relevant to

the symptoms of schizophrenia.

Pharmacodynamic Effects
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Oral administration of DSR-141562 has been shown to modulate cGMP levels in the central

nervous system.

Species Dose Effect on cGMP Notes

Mouse 10 mg/kg (oral)

Slightly elevated basal

cGMP levels in the

brain.[1]

Potently enhanced the

increase in cGMP

induced by a

dopamine D1 receptor

agonist.[1]

Monkey 30 and 100 mg/kg

Elevated cGMP levels

in the cerebrospinal

fluid.[1]

cGMP in CSF is

suggested as a

potential translational

biomarker.[1][2]

Table 2: In Vivo Pharmacodynamics of DSR-141562

Efficacy in Animal Models of Schizophrenia
DSR-141562 has demonstrated efficacy in rodent and primate models that mimic the positive,

negative, and cognitive symptoms of schizophrenia.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15575418?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31578257/
https://pubmed.ncbi.nlm.nih.gov/31578257/
https://pubmed.ncbi.nlm.nih.gov/31578257/
https://pubmed.ncbi.nlm.nih.gov/31578257/
https://www.researchgate.net/publication/316112094_Discovery_of_Selective_Phosphodiesterase_1_Inhibitors_with_Memory_Enhancing_Properties
https://www.benchchem.com/product/b15575418?utm_src=pdf-body
https://www.benchchem.com/product/b15575418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Species
DSR-141562
Dose

Effect
Symptom
Category

Methamphetamin

e-induced

Hyperactivity

Rat 3-30 mg/kg

Potently inhibited

locomotor

hyperactivity.[1]

[2]

Positive

Spontaneous

Locomotor

Activity

Rat Not specified
Minimal effects.

[1]

Safety/Side

Effect

Catalepsy

Induction
Rat 1-100 mg/kg

Did not induce

any signs of

catalepsy.[1]

Safety/Side

Effect

PCP-induced

Social Interaction

Deficit

Mouse 0.3-3 mg/kg

Reversed social

interaction

deficits.[1]

Negative

PCP-induced

Novel Object

Recognition

Deficit

Rat 0.3-3 mg/kg

Reversed novel

object

recognition

deficits.[1]

Cognitive

Object Retrieval

with Detour Task

Common

Marmoset
3 and 30 mg/kg

Improved

performance.[1]
Cognitive

Table 3: In Vivo Efficacy of DSR-141562 in Schizophrenia Models

Experimental Protocols
Methamphetamine-induced Hyperactivity: Rats are administered methamphetamine to

induce hyperlocomotion, a model for the positive symptoms of schizophrenia. DSR-141562
is administered prior to the methamphetamine challenge, and locomotor activity is measured

using automated activity monitors.

PCP-induced Deficits: Repeated administration of the NMDA receptor antagonist

phencyclidine (PCP) in rodents is used to model negative and cognitive symptoms.
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Social Interaction Test: In this test, the amount of time a test mouse spends interacting

with an unfamiliar mouse is measured. PCP-treated mice typically show reduced social

interaction, which can be reversed by effective treatments.

Novel Object Recognition Test: This test assesses learning and memory. Animals are

familiarized with two identical objects. After a delay, one object is replaced with a novel

one. The time spent exploring the novel object versus the familiar one is measured as an

index of recognition memory.

Object Retrieval with Detour Task: This task, used in non-human primates, assesses

executive function and cognitive flexibility. The marmoset must retrieve a food reward from a

transparent box by reaching around a barrier, requiring them to inhibit a direct but

unsuccessful reach.

Experimental Workflow for In Vivo Efficacy Studies
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Caption: Generalized workflow for in vivo efficacy testing.
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Pharmacokinetics and Toxicology
Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and comprehensive

toxicology data for DSR-141562 are not available in the public domain. The compound is

described as "orally available and brain-penetrant".[1] The lack of catalepsy at high doses in

rats suggests a favorable safety profile concerning extrapyramidal side effects, which are

common with typical antipsychotics.[1]

Conclusion
DSR-141562 is a selective PDE1B inhibitor with a promising preclinical profile for the treatment

of schizophrenia. The available data demonstrates its ability to modulate central cGMP levels

and its efficacy in animal models of positive, negative, and cognitive symptoms associated with

the disorder.[1] The elevation of cGMP in monkey cerebrospinal fluid suggests a viable

translational biomarker for clinical development.[1][2] Further studies are required to fully

elucidate its pharmacokinetic and toxicological profile. The presented data supports the

continued investigation of DSR-141562 as a novel therapeutic candidate for schizophrenia.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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